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Compound of Interest

(5-(Diethylcarbamoyl)-2-
Compound Name:
fluorophenyl)boronic acid

Cat. No.: B1450996

Abstract: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke chemical entity
with significant potential as a versatile building block in medicinal chemistry and materials
science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the
construction of complex molecular architectures.[1] This guide provides a comprehensive, in-
depth analysis of the essential spectroscopic techniques required for the unambiguous
structural elucidation and quality assessment of this compound. We will delve into the
theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS). This document is structured to serve as a practical
reference, explaining the causality behind experimental choices and providing self-validating
protocols to ensure data integrity. While direct, published spectra for this specific isomer are not
widely available, this guide establishes a robust predictive framework based on established
principles and data from analogous structures, empowering researchers to confidently acquire
and interpret their own analytical data.

Molecular Structure and Physicochemical
Properties

A precise understanding of the molecular structure is the foundation for interpreting
spectroscopic data. The title compound features a phenylboronic acid scaffold substituted with
a fluorine atom and a diethylcarbamoyl group, positioned to impart specific electronic and steric
properties.
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Caption: Structure of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C11H1sBFNOs Calculated
Molecular Weight 239.05 g/mol PubChem[2]

(5-(diethylcarbamoyl)-2-
IUPAC Name ] ] IUPAC Nomenclature
fluorophenyl)boronic acid

| CAS Number | 871332-64-8 (Isomer) | PubChem|[2] |

Note: Data corresponds to the closely related isomer 3-Fluoro-5-
(diethylcarbamoyl)phenylboronic acid, as comprehensive data for the title compound is not
available in public databases.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For this specific compound, a multi-nuclear approach (*H, 13C, 1B, 1°F) is
essential for complete characterization.

Theoretical Framework & Experimental Causality

e 1H NMR: Provides information on the number, connectivity, and chemical environment of
protons. The integration gives the relative ratio of protons, while coupling constants (J-
values) reveal neighboring protons.

e 13C NMR: Reveals the number of unique carbon atoms and their electronic environment. The
chemical shift is sensitive to hybridization and electronegative substituents.

o 1B NMR: Is diagnostic for the boronic acid functional group. The chemical shift and signal
width indicate the coordination state (trigonal vs. tetrahedral) and environment of the boron
atom.[3][4][5]
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e 19F NMR: A highly sensitive nucleus that confirms the presence and chemical environment of

the fluorine atom. C-F coupling can be observed in 13C spectra, aiding in assignments.

Predicted Spectral Features

The following predictions are based on established chemical shift principles and data from

analogous substituted phenylboronic acids.[6][7][8]

Table 2: Predicted *H and 3C NMR Data (Solvent: DMSO-de)

Assignment

Predicted *H Shift

Predicted **C Shift

Key Correlations

(ppm) (ppm) (HMBC)
B(OH)2 8.0-8.5 (broad s, 2H) C1
Aromatic CH (H3) 7.4-7.6 (m, 1H) ~115-120 (d, JCF) C1,C2,C4,C5
Aromatic CH (H4) 7.6-7.8 (m, 1H) ~125-130 C5, C6, C=0
Aromatic CH (H6) 7.8-8.0 (m, 1H) ~130-135 C1, C2,C5,C=0
N-CH:2 3.2-3.5 (broad q, 4H) ~40-45 C=0, N-CHs
N-CH2-CHs 1.0-1.2 (broad t, 6H) ~12-15 N-CH:
Aromatic C-B (C1) ~128-132 H3, H6, B(OH)2

~160-165 (d, XJCF =

Aromatic C-F (C2) H3, H6
245 Hz)
Aromatic C-CON (C5) ~135-140 H4, H6
Cc=0 ~168-172 H4, H6, N-CH2

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-fidelity data.

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL

of a deuterated solvent (e.g., DMSO-ds, which is ideal for boronic acids due to its ability to

solubilize polar compounds and exchange with the acidic B(OH)z protons).
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (6 = 0.00
ppm).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2-5
seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A wider spectral
width (~220 ppm) and a larger number of scans will be necessary due to the low natural
abundance of 13C.

e 2D NMR (COSY, HSQC, HMBC): Acquire 2D correlation spectra to definitively assign proton
and carbon signals and confirm the connectivity of the molecular fragments.

» 1B and °F NMR: If available, acquire spectra for these nuclei using appropriate standards
(BF3-OEt:2 for 11B, CFCls for 1°F). This provides orthogonal confirmation of key functional
groups.

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a
molecule.

Theoretical Framework

Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, they
absorb energy at frequencies corresponding to their natural vibrational modes. An IR spectrum
is a plot of this absorption, allowing for the identification of functional groups like O-H, C=0,
and C-F.

Expected Spectral Features

The IR spectrum will be dominated by characteristic absorptions from the boronic acid and
diethylamide moieties.
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Table 3: Predicted IR Absorption Bands

Wavenumber . . . .
Vibration Type Functional Group Intensity

(cm™)
O-H Stretch (H-

3400 - 3200 B(OH)2 Broad, Strong
bonded)

3080 - 3010 Aromatic C-H Stretch Ar-H Medium

2975 - 2850 Aliphatic C-H Stretch -CHz, -CHs Medium-Strong

1650 - 1630 C=0 Stretch (Amide I)  -C(=O)N- Strong

1600, 1475 C=C Stretch Aromatic Ring Medium

1380 - 1350 B-O Stretch Boronic Acid Strong

1250 - 1200 C-N Stretch Diethylamide Medium

1100 - 1050 C-F Stretch Aryl-Fluoride Strong

Reference data for boronic acids and amides were used for these predictions.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring
good contact between the sample and the crystal.

o Data Acquisition: Scan the sample over the range of 4000-400 cm~1. Typically, 16-32 scans
are co-added to produce the final spectrum.

¢ Cleaning: Thoroughly clean the crystal after analysis.
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Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight of a compound and gaining
structural information from its fragmentation patterns.

Theoretical Framework

MS measures the mass-to-charge ratio (m/z) of ionized molecules. In Electrospray lonization
(ESI), a sample in solution is sprayed into the mass spectrometer, creating fine, charged
droplets. The solvent evaporates, leaving charged molecular ions that are then analyzed. This
"soft" ionization technique is ideal for polar molecules like boronic acids, as it typically keeps
the molecule intact.[12][13]

Expected lons and Fragmentation

Analysis of boronic acids by MS can be complex due to their tendency to dehydrate or form
cyclic boroxine structures.[14] However, ESI-MS should provide a clear molecular ion.

Table 4: Predicted High-Resolution MS (HRMS) Data (ESI)

lon Type Predicted m/z Formula Description

Protonated molecular

[M+H]* 240.1204 C11H16BFNOs3* _ N
ion (Positive Mode)
Deprotonated
[M-H]~ 238.1067 C11H14BFNOs~ molecular ion
(Negative Mode)
Sodium adduct
[M+Na]* 262.1023 C11HisBFNNaOs* N
(Positive Mode)
[M-H20+H]* 222.1098 C11H14BFNO2* Dehydrated fragment

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of the compound (~1-10 pg/mL) in a suitable
solvent mixture, such as acetonitrile/water with 0.1% formic acid (for positive mode) or 0.1%
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ammonium hydroxide (for negative mode).

o Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column
to purify it before it enters the mass spectrometer. This removes non-volatile salts and
impurities.

e lonization: Utilize an ESI source. Optimize source parameters such as capillary voltage, gas
flow, and temperature for maximum signal intensity.

e Analysis: Acquire data in both positive and negative ion modes. Perform a full scan to
identify the molecular ion.

e Tandem MS (MS/MS): To confirm the structure, select the molecular ion ([M+H]*) for
collision-induced dissociation (CID). The resulting fragment ions can be matched to the
predicted structure, confirming the connectivity of the amide and boronic acid groups.

Caption: Workflow for structural confirmation by LC-MS/MS.

Integrated Spectroscopic Analysis: A Holistic
Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies
in integrating the data from NMR, IR, and MS to build an unassailable structural proof.
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Spectroscopic Techniques
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Caption: Integrated workflow for structural elucidation.

This integrated approach ensures that the assigned structure is consistent across all analytical
methods:

* MS provides the exact molecular formula.
¢ IR confirms the presence of the key C=0, O-H, B-O, and C-F functional groups.

* NMR puts all the pieces together, confirming the substitution pattern on the aromatic ring and
the structure of the diethylamide side chain, providing the definitive proof of identity.

Conclusion
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The structural characterization of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
requires a meticulous and multi-faceted analytical approach. By systematically applying NMR,
IR, and MS, researchers can obtain a complete and unambiguous data package. This guide
provides the theoretical basis, predictive data, and robust experimental protocols necessary to
perform this analysis with confidence. Adherence to these methodologies will ensure high-
quality, reproducible data, which is paramount for advancing research and development in the
chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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